3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various phenyl and chlorophenyl substituents. This structural arrangement imparts significant chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with azlactones under specific conditions. For instance, a mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine and azlactones is heated at 150°C for 40 minutes . This reaction yields the desired pyrazolopyridine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and chlorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential in biological assays, particularly in antimicrobial and antitumor studies.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogs with significant pharmaceutical interest.
Thieno[2,3-b]pyridines: These compounds have a fused thiophene ring and exhibit diverse biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,4-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one stands out due to its specific substituents, which impart unique chemical and biological properties.
Properties
Molecular Formula |
C24H18ClN3O |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,4-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H18ClN3O/c25-18-13-11-17(12-14-18)23-22-20(16-7-3-1-4-8-16)15-21(29)26-24(22)28(27-23)19-9-5-2-6-10-19/h1-14,20H,15H2,(H,26,29) |
InChI Key |
ZVSOLFXHDNDGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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